molecular formula C5H8Na4O11P2 B217895 5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate CAS No. 109006-11-3

5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate

Cat. No. B217895
CAS RN: 109006-11-3
M. Wt: 261.27 g/mol
InChI Key: HYVXOSFJMKWZGF-UHFFFAOYSA-N
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Description

5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate is a compound that belongs to the class of zwitterionic amino acids. It is commonly referred to as TMAO, which stands for trimethylamine N-oxide. TMAO is found in various marine organisms, particularly those that live in deep waters. It has been the subject of scientific research for several decades due to its potential uses in various fields.

Mechanism of Action

The mechanism of action of TMAO is not fully understood, but it is believed to involve the gut microbiome. TMAO is produced in the gut by the metabolism of choline and other precursors by gut bacteria. It is then absorbed into the bloodstream and transported to various organs, where it exerts its effects. TMAO has been found to modulate the expression of genes involved in lipid metabolism and inflammation, which may explain its protective effects on the cardiovascular system.
Biochemical and physiological effects:
TMAO has been found to have several biochemical and physiological effects. It has been shown to reduce the accumulation of cholesterol in the arteries, which reduces the risk of atherosclerosis and heart disease. TMAO has also been found to have anti-inflammatory effects, which may help to prevent the development of chronic diseases such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

TMAO has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in water, which makes it easy to administer to experimental animals. However, TMAO has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It is also expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on TMAO. One area of interest is the development of new therapies for cardiovascular disease and liver disease based on TMAO. Another area of interest is the study of TMAO's effects on the gut microbiome and its potential use in the treatment of gut-related disorders. Additionally, further research is needed to fully understand the mechanism of action of TMAO and its potential uses in other fields, such as agriculture and food science.
Conclusion:
In conclusion, TMAO is a compound that has been the subject of extensive scientific research due to its potential uses in various fields. It has been found to have a protective effect on the cardiovascular system and may have potential uses in the treatment of liver diseases. TMAO has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on TMAO, and further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

TMAO can be synthesized in the laboratory by reacting trimethylamine with oxygen in the presence of a catalyst. Another method involves the oxidation of choline or betaine, which are precursors of TMAO. The resulting product is a white crystalline powder that is soluble in water and has a characteristic odor.

Scientific Research Applications

TMAO has been the subject of extensive scientific research due to its potential uses in various fields. One of the most promising applications of TMAO is in the field of medicine. It has been found to have a protective effect on the cardiovascular system by reducing the risk of atherosclerosis and heart disease. TMAO has also been studied for its potential use in the treatment of liver diseases, such as non-alcoholic fatty liver disease.

properties

IUPAC Name

5-[1-carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-12(2,3)7-8(11(16)17)18-10(15)6-4-5-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVXOSFJMKWZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(C(=O)O)OC(=O)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-Carboxy-2-(trimethylazaniumyl)ethoxy]-5-oxopentanoate

CAS RN

109006-11-3
Record name Glutarylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109006113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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